molecular formula H8O12Si8 B1265087 Octasilsesquioxane cage

Octasilsesquioxane cage

Cat. No. B1265087
M. Wt: 424.74 g/mol
InChI Key: POPVULPQMGGUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octasilsesquioxane cage is a silsesquioxane cage.

Scientific Research Applications

1. Chemical Synthesis and Modifications

Octasilsesquioxane cages have been utilized in chemical synthesis, showcasing their potential in creating compounds with various substituents. For instance, octa, deca, and dodeca(4-nitrophenyl) cage silsesquioxanes have been synthesized via regio-selective nitration, demonstrating the adaptability of these cages in chemical modifications (Miyazato, Pakjamsai, & Kawakami, 2010). Additionally, the synthesis of cage octaphenylsilsesquioxanes from cyclic tetrasiloxanetetraol illustrates the versatility in obtaining octasilsesquioxanes with various functional groups (Tateyama, Kakihana, & Kawakami, 2010).

2. Nanobuilding Blocks in Material Science

Octasilsesquioxanes are crucial as nanobuilding blocks in material science. Methacrylate- and acrylate-functionalized polyhedral oligomeric silsesquioxanes were developed, providing insights into the relationship between their chemical structures and physical properties, indicating their potential in creating novel materials (Ervithayasuporn & Chimjarn, 2013). Furthermore, cinnamate-functionalized cage silsesquioxanes have been synthesized, showing high photopolymerization conversion under UV irradiation and thermal stability, making them suitable for hybrid nanocomposites (Yang, Gan, Jiang, & Liu, 2015).

3. Applications in Liquid Crystals and Optoelectronics

Chiral nematic octasilsesquioxanes, demonstrating wide temperature range enantiotropic chiral nematic phases and glass transitions, highlight the potential of octasilsesquioxane cages in developing materials for liquid crystals and optoelectronics (Sáez & Goodby, 2001). Their unique properties and the ability to display iridescence open avenues in designing advanced materials for displays and sensors.

4. Catalysis and Adsorption

Studies on the synthesis and thermolysis of octa (hydridodimethylsiloxyl) octasilsesquioxane in pyridine media and its application in adsorption illustrate the role of octasilsesquioxane cages in catalysis and adsorption processes. These cages can host small molecules, offering potential applications in the electrochemical field (Carmo, Guinesi, Filho, & Stradiotto, 2004).

properties

Molecular Formula

H8O12Si8

Molecular Weight

424.74 g/mol

IUPAC Name

2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

InChI

InChI=1S/H8O12Si8/c1-13-2-15-6-17-4-14(1)5-18-7-16(3-13)9-19(8-15)12-20(10-17)11-18/h13-20H

InChI Key

POPVULPQMGGUMJ-UHFFFAOYSA-N

Canonical SMILES

O1[SiH]2O[SiH]3O[SiH]4O[SiH]1O[SiH]5O[SiH](O2)O[SiH](O3)O[SiH](O4)O5

Origin of Product

United States

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